molecular formula C14H14O3 B2960101 2-Phenacylcyclohexane-1,3-dione CAS No. 14073-26-8

2-Phenacylcyclohexane-1,3-dione

Cat. No.: B2960101
CAS No.: 14073-26-8
M. Wt: 230.263
InChI Key: WSNOLZLBCHNPDH-UHFFFAOYSA-N
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Description

2-Phenacylcyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane-1,3-dione derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and industry. The structure of this compound consists of a cyclohexane ring with two keto groups at positions 1 and 3, and a phenacyl group attached to the second carbon of the cyclohexane ring.

Future Directions

The future directions for 2-Phenacylcyclohexane-1,3-dione could involve further exploration of its inhibitory activity on plant HPPD . Additionally, its potential as a therapeutic agent for NSCLC (Non-Small Cell Lung Cancer) could be investigated .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenacylcyclohexane-1,3-dione can be achieved through various methods. One common approach involves the reaction of cyclohexane-1,3-dione with phenacyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and increase yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Phenacylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce diols .

Scientific Research Applications

2-Phenacylcyclohexane-1,3-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Phenacylcyclohexane-1,3-dione is unique due to its specific substitution pattern and the presence of the phenacyl group. This structural feature imparts distinct chemical properties and biological activities compared to other similar compounds .

Properties

IUPAC Name

2-phenacylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c15-12-7-4-8-13(16)11(12)9-14(17)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNOLZLBCHNPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(=O)C1)CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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